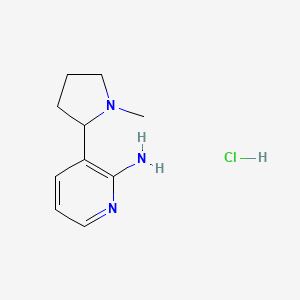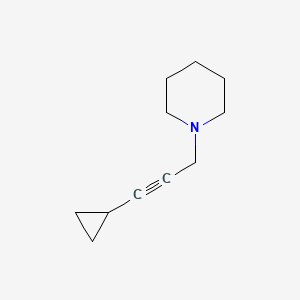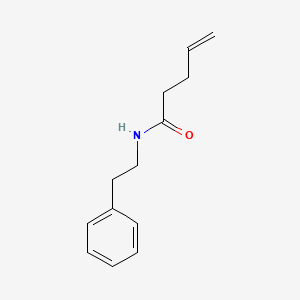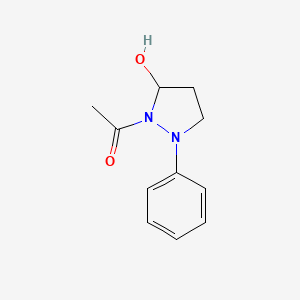![molecular formula C13H11N3O5 B3819700 2-[(2,4-dinitrophenyl)amino]-5-methylphenol](/img/structure/B3819700.png)
2-[(2,4-dinitrophenyl)amino]-5-methylphenol
Descripción general
Descripción
The compound “2-[(2,4-dinitrophenyl)amino]-5-methylphenol” is a derivative of dinitrophenol, which is a type of compound that has been used in biochemical studies . Dinitrophenol derivatives are known to react with the amine group in amino acids to produce dinitrophenyl-amino acids . These derivatives are moderately stable under acid hydrolysis conditions that break peptide bonds .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of a dinitrophenyl derivative with an amino compound . For example, Marfey’s reagent, a derivative of dinitrophenol, is used to separate and determine enantiomeric amino acids . The reagent reacts stoichiometrically with the amino group of enantiomeric amino acids to produce stable diastereomeric derivatives .Molecular Structure Analysis
While specific structural data for “this compound” was not found, similar compounds have been analyzed using techniques like X-ray crystallography . Dinitrophenyl derivatives are known to strongly absorb at 340 nm, which allows for detection in the subnanomolar range .Chemical Reactions Analysis
Dinitrophenol derivatives react with the amine group in amino acids to produce dinitrophenyl-amino acids . These DNP-amino acids are moderately stable under acid hydrolysis conditions that break peptide bonds . The DNP-amino acids can then be recovered, and the identity of those amino acids can be discovered through chromatography .Safety and Hazards
Direcciones Futuras
The future directions for “2-[(2,4-dinitrophenyl)amino]-5-methylphenol” could involve further studies on its potential applications. For instance, a method was developed for the quantification of amino acid enantiomers using derivatization with a similar compound, followed by liquid chromatography–tandem mass spectrometry (LC/MS/MS) with a conventional reversed-phase column . This method may contribute to elucidating the biological roles of chiral amino acids .
Propiedades
IUPAC Name |
2-(2,4-dinitroanilino)-5-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c1-8-2-4-11(13(17)6-8)14-10-5-3-9(15(18)19)7-12(10)16(20)21/h2-7,14,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDJBUZANYLQOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-({[(5-chloro-2-thienyl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B3819625.png)


![N-methyl-N'-[5-(3-methylbenzyl)-1,3,4-thiadiazol-2-yl]-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]urea](/img/structure/B3819649.png)
![2-{2-[(4-fluorophenyl)thio]ethyl}pyridine oxalate](/img/structure/B3819655.png)

![2,3,3-trichloro-2-propen-1-yl 2-{[(4-fluorophenyl)amino]carbonyl}benzoate](/img/structure/B3819671.png)

![2-[(anilinocarbonyl)(3-methylbutyl)amino]ethyl phenylcarbamate](/img/structure/B3819675.png)
![3-{1-[1-(2-thienylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}benzoic acid](/img/structure/B3819682.png)
![2-[(3-bromo-4-hydroxy-5-methylphenyl)(3-bromo-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B3819687.png)

![4,4'-[2,2-propanediylbis(4,1-phenyleneoxy-4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B3819698.png)
![(4-fluorobenzyl){[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B3819699.png)